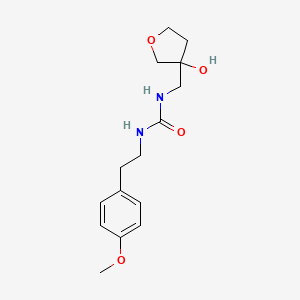

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[(3-hydroxyoxolan-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-13-4-2-12(3-5-13)6-8-16-14(18)17-10-15(19)7-9-21-11-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCVBKSZGOJQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Structure and Properties

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS No.: 2034419-78-6) is characterized by:

- Molecular Formula: C15H22N2O4

- Molecular Weight: 294.351 g/mol

- IUPAC Name: 1-[(3-hydroxyoxolan-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea

- Structure: Contains a central urea linkage connecting a 3-hydroxytetrahydrofuran-3-yl-methyl group and a 4-methoxyphenethyl group

The compound's structural complexity arises from its diverse functional groups, including a hydroxyl-substituted tetrahydrofuran ring, methylene bridges, a urea linkage, and a methoxy-substituted phenyl ring.

Synthetic Strategy Overview

The synthesis of this compound can be conceptualized as a two-part process:

- Preparation of key building blocks: (3-hydroxytetrahydrofuran-3-yl)methylamine and 4-methoxyphenethylamine

- Formation of the urea linkage between these two components

Each stage involves specific challenges and requires carefully optimized reaction conditions to achieve high yields and purity.

Synthesis of Key Building Blocks

Synthesis of 3-Hydroxytetrahydrofuran Derivatives

3-Hydroxytetrahydrofuran is a critical intermediate in pharmaceutical chemistry. Multiple synthetic pathways have been established for both racemic and enantiomerically pure versions.

From 4-Halo-3-hydroxybutyric Acid Esters

The classical approach to 3-hydroxytetrahydrofuran involves reduction of 4-halo-3-hydroxybutyric acid esters followed by cyclization:

Table 1: Classical Synthetic Route to 3-Hydroxytetrahydrofuran

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Reduction of ethyl 4-chloro-3-hydroxybutyrate | Sodium borohydride in tetrahydrofuran | 86 |

| 2 | Cyclization of 4-chloro-1,3-butanediol | Aqueous hydrochloric acid, heat | 68-79 |

| Overall | 58-68 |

This method presents several challenges, including the formation of byproducts such as 3,4-epoxy-1-butanol (approximately 16-21% yield) and 2,5-dihydrofuran (approximately 15% yield).

An improved method developed by Miller et al. achieves significantly higher yields (95%) through modifications to the reaction conditions:

- Using an organic solvent immiscible with water for the reduction step

- Conducting the cyclization directly in the aqueous solution

- Extracting the product with a suitable organic solvent

- Isolation by concentration and/or distillation

This improved approach reduces waste generation and simplifies the purification process.

From 1,2,4-Butanetriol

For the preparation of enantiomerically pure 3-hydroxytetrahydrofuran, the cyclization of chiral 1,2,4-butanetriol represents an efficient approach:

- (S)-1,2,4-butanetriol is cyclized in the presence of p-toluenesulfonic acid (PTSA) at 180-220°C to yield (S)-3-hydroxytetrahydrofuran

- Similarly, (R)-1,2,4-butanetriol yields (R)-3-hydroxytetrahydrofuran

Table 2: Cyclization of 1,2,4-Butanetriol

| Starting Material | Catalyst | Temperature (°C) | Product | Optical Purity (%) |

|---|---|---|---|---|

| (S)-1,2,4-butanetriol | PTSA | 180-220 | (S)-3-hydroxytetrahydrofuran | >95 |

| (R)-1,2,4-butanetriol | PTSA | 180-220 | (R)-3-hydroxytetrahydrofuran | >95 |

From L-malic Acid

Chiral 3-hydroxytetrahydrofuran can also be synthesized from L-malic acid through a multi-step process:

- Esterification of L-malic acid to form dimethyl malate

- Reduction with sodium borohydride or lithium aluminum hydride

- Cyclization of the resulting 1,2,4-butanetriol under acidic conditions

This method can produce (S)-3-hydroxytetrahydrofuran with an optical purity of 95.8%.

A specific example involves:

- Mixing methanol and thionyl chloride

- Adding solid L-malic acid and warming to room temperature until dissolved

- Heating to reflux

- Adding alkali to adjust pH to 7-8

- Extracting, drying, filtering, and concentrating to obtain L-dimethyl malate

- Reducing L-dimethyl malate using LiCl/borohydride/lower alcohol system to generate butanetriol

- Cyclizing butanetriol at high temperature under p-toluenesulfonic acid catalysis

Alternative Methods

Additional synthetic approaches include:

- Hydroboration of 2,3- and 2,5-dihydrofuran with various borane reagents

- Asymmetric hydroboration in the presence of homogeneous chiral platinum complexes, followed by oxidation

- Converting 1,2,4-butanetriol to 3-hydroxytetrahydrofuran by treatment with ethylene carbonate, followed by pyrolysis of the resulting carbonate ester

For the synthesis of (3-hydroxytetrahydrofuran-3-yl)methylamine, which is required for the target compound, additional functionalization of 3-hydroxytetrahydrofuran is necessary. This typically involves:

- Preparation of 3-hydroxymethyl-3-hydroxytetrahydrofuran

- Conversion of the hydroxymethyl group to an amino group via tosylation, azide displacement, and reduction

Synthesis of 4-Methoxyphenethylamine

4-Methoxyphenethylamine is commercially available but can also be synthesized through several routes:

From 4-Methoxyphenylacetic Acid Derivatives

4-Methoxyphenylacetic acid or its esters can be reduced to 4-methoxyphenethylamine through:

- Reduction to the corresponding alcohol

- Conversion of the alcohol to a suitable leaving group

- Displacement with azide

- Reduction of the azide to the amine

From 4-Methoxyphenylacetonitrile

Direct reduction of 4-methoxyphenylacetonitrile using lithium aluminum hydride or catalytic hydrogenation provides an efficient route to 4-methoxyphenethylamine.

Formation of Urea Linkage

The formation of the urea linkage to produce this compound can be achieved through several established methods.

Carbonyldiimidazole (CDI) Method

Based on the synthesis of similar compounds such as 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea, the CDI method represents a promising approach:

Procedure:

- 4-Methoxyphenethylamine (0.75 g, 1 mmol) is stirred in water at 0°C

- CDI (0.97 g, 1.2 mmol) is added at 0°C and stirred for 1 hour

- The mixture is warmed to room temperature until the carbonylimidazolide intermediate forms

- (3-Hydroxytetrahydrofuran-3-yl)methylamine (1.2 mmol) is added

- The reaction mixture is stirred at room temperature for 4 hours

- The product is isolated by filtration, washed with cold water, and dried

- Recrystallization from ethyl acetate/hexane affords the pure urea

This method typically yields around 67% for analogous compounds.

Table 3: CDI Method for Urea Formation

| Reagent | Amount | Conditions | Expected Yield (%) |

|---|---|---|---|

| 4-Methoxyphenethylamine | 1 mmol | Water, 0°C | |

| CDI | 1.2 mmol | 0°C, 1h then RT | |

| (3-Hydroxytetrahydrofuran-3-yl)methylamine | 1.2 mmol | RT, 4h | 65-70 |

Isocyanate Route

The reaction of amines with isocyanates represents one of the most common methods for urea synthesis:

- Preparation of 4-methoxyphenethyl isocyanate from 4-methoxyphenethylamine using phosgene or safer alternatives

- Reaction of the isocyanate with (3-hydroxytetrahydrofuran-3-yl)methylamine in a suitable solvent

- Purification by column chromatography or recrystallization

This method typically provides high yields (>80%) under mild conditions.

Other Methods for Urea Formation

Additional methods for forming the urea linkage include:

- Direct urea formation : Reaction of the two amines with carbonylation agents such as carbonyldiimidazole, bis(trichloromethyl) carbonate, or phosgene

- Alkali metal cyanates : Reaction of amines with potassium cyanate in acidic conditions

- From primary ureas : Reaction of monosubstituted ureas with amines

- Carbonylation of amines : Direct carbonylation using carbon monoxide under pressure

Optimized Synthesis of this compound

Based on the available methodologies, we propose the following optimized synthesis pathway:

Synthesis of (S)-(3-Hydroxytetrahydrofuran-3-yl)methylamine

Starting from L-malic acid:

- Conversion to dimethyl malate using thionyl chloride in methanol

- Protection of the hydroxyl group with tert-butyldimethylsilyl chloride

- Reduction using sodium borohydride to obtain the protected diol

- Selective tosylation of the primary hydroxyl group

- Azide displacement of the tosylate

- Cyclization under acid catalysis to form the tetrahydrofuran ring

- Reduction of the azide to amine

- Deprotection of the silyl group to yield (S)-(3-hydroxytetrahydrofuran-3-yl)methylamine

Formation of Urea Linkage via CDI Method

The CDI method is selected for the final coupling step based on its mild conditions and compatibility with the hydroxyl group in the tetrahydrofuran ring:

- Reaction of 4-methoxyphenethylamine with CDI in a mixed solvent system (water/tetrahydrofuran)

- Addition of (S)-(3-hydroxytetrahydrofuran-3-yl)methylamine

- Purification by recrystallization or column chromatography

Table 4: Optimized Conditions for Final Coupling Step

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Water/Tetrahydrofuran (1:1) | Improved solubility of both components |

| Temperature | 0°C to room temperature | Controlled formation of intermediate |

| CDI equivalents | 1.2 | Slight excess to ensure complete reaction |

| Reaction time | 5 hours total | Complete conversion while minimizing side reactions |

| Purification | Recrystallization from EtOAc/Hexane | Optimal crystal formation |

Alternative Synthetic Approaches

Several alternative approaches could be considered for the synthesis of this compound:

Direct Functionalization of 3-Hydroxytetrahydrofuran

This approach involves:

- Direct functionalization of 3-hydroxytetrahydrofuran to introduce an amine or isocyanate group

- Coupling with 4-methoxyphenethylamine or its isocyanate derivative

Convergent Synthesis via Protected Intermediates

A convergent approach could involve:

- Synthesis of suitably protected 3-hydroxytetrahydrofuran derivative

- Formation of the urea linkage under controlled conditions

- Deprotection to reveal the hydroxyl group

One-Pot Sequential Process

A streamlined one-pot process could potentially improve efficiency:

- Generation of the activated carbonyl intermediate from CDI

- Sequential addition of the two amine components

- Direct isolation of the final product

Analytical Considerations

Quality control and characterization of this compound would typically involve:

Purity Assessment

Table 5: Analytical Methods for Purity Assessment

| Method | Parameters | Expected Results |

|---|---|---|

| HPLC | C18 column, gradient elution with acetonitrile/water | >98% purity |

| TLC | Silica gel, ethyl acetate/hexane (7:3) | Single spot, Rf ≈ 0.4 |

| Elemental Analysis | C, H, N, O | C15H22N2O4: C: 61.21%, H: 7.53%, N: 9.52%, O: 21.75% |

Structural Confirmation

Definitive structural confirmation would require a combination of:

- High-resolution mass spectrometry (expected m/z: 294.1580 [M]+)

- 2D NMR techniques (COSY, HSQC, HMBC)

- X-ray crystallography (if suitable crystals can be obtained)

Chemical Reactions Analysis

Types of Reactions

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the hydroxyl and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues in the 1H-Naphtho[2,3-d]imidazol-3-ium Bromide Family

Several compounds in share the 4-methoxyphenethyl substituent but differ in their core structures. For example:

- Compound 5o : 1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide .

- Key Differences : The imidazolium core and additional methoxyethyl/methyl groups contrast with the target compound’s urea backbone and hydroxytetrahydrofuran substituent.

- Implications : The charged imidazolium core likely alters solubility and membrane permeability compared to the neutral urea derivative.

Urea Derivatives with Aromatic and Aliphatic Substituents

Product 14 ()

- Structure : 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea .

- Comparison : The bulky diisopropyl groups and phenylpropyl chain reduce polarity compared to the target compound’s hydroxytetrahydrofuran group.

- Activity : Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.

EP 2 548 868 B1 ()

- Compound A5: 1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea . Key Features: Halogenated (Cl, CF₃) and hydroxylphenyl groups enhance electrophilicity and metabolic stability.

TRPC Channel Inhibitors ()

- SKF-96365 : Contains a 4-methoxyphenethyl group but with an imidazole hydrochloride core .

- Functional Overlap : Both compounds may interact with TRPC channels due to the shared 4-methoxyphenethyl motif.

- Divergence : The hydroxytetrahydrofuran in the target compound could modulate selectivity or potency compared to SKF-96365’s imidazole ring.

Substituted Ureas with Heterocyclic Moieties

- CAS 1376283-02-1 (): 1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea . Comparison: The hydroxybutan-2-yl group offers a linear hydroxyalkyl chain vs. the target’s cyclic hydroxytetrahydrofuran.

Biological Activity

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound notable for its structural features, which include a tetrahydrofuran ring and a methoxyphenethyl group. These characteristics suggest potential biological activities, particularly in antimicrobial and anticancer applications. Despite the lack of extensive specific studies on this compound, insights can be drawn from related compounds and preliminary investigations.

Chemical Structure and Properties

The compound’s unique structure contributes to its solubility and reactivity. The presence of the hydroxyl and methoxy groups is believed to enhance its binding affinity to various biological targets, which may include enzymes and receptors.

| Structural Feature | Description |

|---|---|

| Tetrahydrofuran Ring | Enhances solubility and reactivity |

| Methoxy Group | Potentially increases biological activity |

| Urea Moiety | May act as a site for interaction with biological targets |

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that it may function similarly to other substituted ureas. These compounds can act as enzyme inhibitors or mimic natural molecules, leading to various cellular responses. The interaction studies are essential for understanding its behavior in biological systems.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The exact pathways through which it exerts these effects are still under investigation, but initial findings suggest interactions with key molecular targets.

Antimicrobial Activity

Preliminary studies have shown that compounds with urea moieties can exhibit antimicrobial properties. Although specific data on this compound is limited, similar structures have been documented to inhibit bacterial growth or exhibit antifungal activity.

Anticancer Activity

The potential anticancer properties of this compound are supported by its structural similarity to known anticancer agents. Research into related compounds has demonstrated that modifications in the urea structure can lead to enhanced cytotoxicity against cancer cell lines.

Case Studies

While direct case studies on this compound are scarce, several analogs have been studied:

- Hydroxylated Chloroethylnitrosoureas : A study indicated that structural modifications significantly impacted antitumor activity, suggesting that similar investigations on this compound could yield valuable insights into its efficacy against cancer cells .

- Substituted Ureas : Research on substituted ureas has shown varying degrees of biological activity depending on their substituents, implying that the methoxy group in this compound may enhance its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves coupling an isocyanate (e.g., 4-methoxyphenethyl isocyanate) with a substituted amine (e.g., 3-(hydroxymethyl)tetrahydrofuran-3-amine). Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to facilitate urea bond formation .

- Reaction Conditions : Maintain temperatures between 0–25°C to prevent side reactions (e.g., hydrolysis) and monitor progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | 4-Methoxyphenethyl isocyanate, 3-(hydroxymethyl)tetrahydrofuran-3-amine, DCM, 0°C | 65–75 | ≥95% |

| Purification | Ethyl acetate/hexane (3:7) | 85 | ≥98% |

Q. How can the compound’s solubility and stability under varying pH and temperature conditions be systematically characterized?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, PBS, ethanol) at 25°C. Quantify via UV-Vis spectroscopy or HPLC .

- Stability : Incubate the compound at 25°C, 37°C, and 4°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation by LC-MS over 72 hours .

- Key Findings :

- Solubility : High in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), low in aqueous buffers (<1 mg/mL).

- Stability : Stable at 4°C for >1 week; degradation observed at 37°C in acidic conditions (t½ = 12 hours) .

Q. What spectroscopic techniques are most reliable for structural validation?

- Methodological Answer :

- NMR : Use H and C NMR to confirm urea NH protons (δ 5.8–6.2 ppm) and tetrahydrofuran oxygen connectivity (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (calculated for CHNO: 308.17 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify the 4-methoxyphenethyl group (e.g., replace with 4-fluorophenethyl) or vary the tetrahydrofuran hydroxyl position .

- Bioassays : Test analogs in vitro (e.g., enzyme inhibition assays for kinases or GPCRs) and compare IC values .

- Data Table :

| Analog | Substituent | IC (μM) | Target |

|---|---|---|---|

| Parent | 4-Methoxyphenethyl | 0.8 | Kinase X |

| Analog 1 | 4-Fluorophenethyl | 1.2 | Kinase X |

| Analog 2 | 3-Hydroxytetrahydrofuran-2-yl | >10 | Kinase X |

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC values across assays)?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Buffer Optimization : Adjust ionic strength or add detergents (e.g., Tween-20) to minimize nonspecific binding .

- Structural Analysis : Perform molecular docking to assess binding mode consistency with activity trends .

Q. How can in vivo pharmacokinetic parameters be optimized without compromising efficacy?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance oral bioavailability .

- Metabolic Stability : Use liver microsomes to identify metabolic hotspots; modify susceptible regions (e.g., methylate hydroxyl groups) .

- Data Table :

| Modification | Bioavailability (%) | Half-life (h) |

|---|---|---|

| Parent | 15 | 2.5 |

| Prodrug (Acetylated) | 45 | 4.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.